![molecular formula C15H12ClN3O4 B5830300 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide, also known as MNK1-IN-1, is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E) and mitogen-activated protein kinase-interacting kinase 1 (MNK1). This molecule has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide targets the eIF4E and MNK1 proteins, which are involved in the regulation of protein translation. eIF4E is a key regulator of cap-dependent translation, which is essential for the translation of many oncogenic proteins. MNK1 is a kinase that phosphorylates eIF4E, enhancing its translation activity. 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide inhibits the phosphorylation of eIF4E and MNK1, reducing their translation activity and ultimately leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This inhibition is due to the reduction in translation activity of eIF4E and MNK1, which leads to the downregulation of oncogenic proteins. 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to enhance the efficacy of chemotherapy drugs, such as gemcitabine, in pancreatic cancer cells. In addition, 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to induce apoptosis in cancer cells, further highlighting its potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high yield and purity, as well as its specificity for eIF4E and MNK1. However, 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and treatment regimen for 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide in cancer treatment.
Zukünftige Richtungen
4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has potential for further research in cancer treatment, including its use in combination with other chemotherapy drugs and its application in other cancer types. Future research could also focus on improving the solubility and stability of 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide to enhance its efficacy in vivo. Additionally, the mechanism of action of 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide could be further elucidated to better understand its effects on protein translation and cancer cell growth.
Synthesemethoden
The synthesis of 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide involves a multi-step process that includes the reaction of 4-chloro-2-nitrophenol with 3-methyl-4-nitrobenzoyl chloride to form 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzamide. This intermediate is then reacted with phthalimide and triethylamine to yield the final product, 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide. The synthesis of this molecule has been optimized to improve its yield and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the phosphorylation of eIF4E and MNK1, which are important regulators of protein translation and cell growth. This inhibition has been demonstrated to reduce the growth and proliferation of cancer cells in vitro and in vivo. 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has also been shown to enhance the efficacy of chemotherapy drugs, such as gemcitabine, in pancreatic cancer cells. These findings suggest that 4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide has potential therapeutic applications in cancer treatment.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9-8-11(4-7-13(9)19(21)22)15(20)23-18-14(17)10-2-5-12(16)6-3-10/h2-8H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKANVUGEZYQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

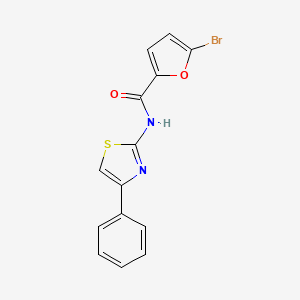
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)
![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)
![4-[(1,1,3,3-tetramethylbutyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5830249.png)
![ethyl 4-{[(2,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5830250.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)
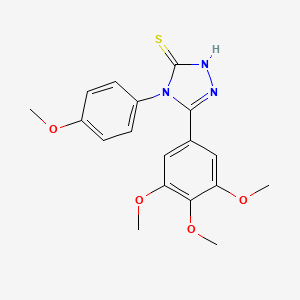
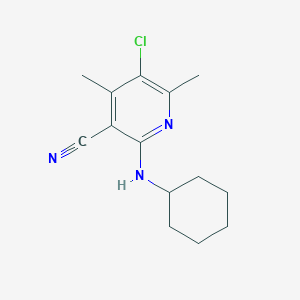
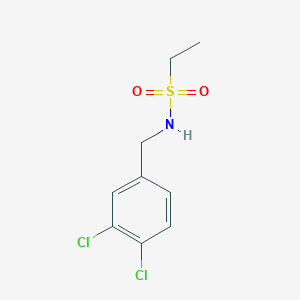
![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)
![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
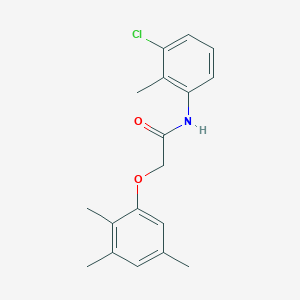
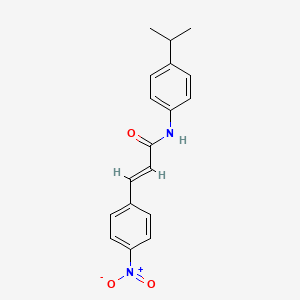
![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)